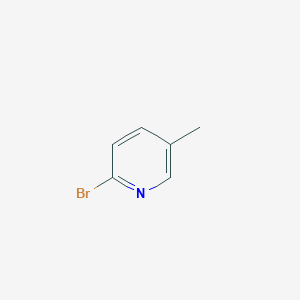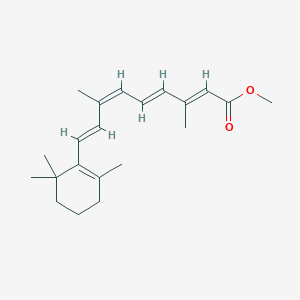
2-Acetoxy-4'-bromobenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves halogenation, acetylation, and cyclization reactions. For example, the synthesis of complex brominated and acetylated organic molecules can be achieved through regio- and stereo-selective methods, using precursors like 2-bromo-5-acetoxy-1,4-naphthoquinone combined with specific dienes in a Diels-Alder reaction, followed by epoxidation and rearrangement to yield target compounds with significant yields (Rozek et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using X-ray crystallography, revealing details about stereochemistry, molecular conformations, and crystal packing. For example, compounds with bromobenzoate groups have been structurally characterized to determine their conformations and stereochemistry at specific carbon atoms, providing a basis for understanding the structural aspects of 2-Acetoxy-4'-bromobenzophenone (Matsuo et al., 1985).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Analysis
- Bromophenol derivatives, related closely to compounds like 2-Acetoxy-4'-bromobenzophenone, are extensively studied for their potential in organic synthesis and as intermediates in the production of complex molecules. For example, novel synthesis methods have been developed for natural bromophenols with potential antioxidant and anticholinergic activities, highlighting the role of these compounds in medicinal chemistry (Rezai et al., 2018).
- The electrochemical behavior of aromatic carbonyl compounds, including bromobenzophenones, has been studied in detail, revealing how these compounds interact in electrochemical environments. This research is crucial for developing new electrochemical sensors and devices (Amatore et al., 2008).
Antioxidant Properties and Biological Activity
- Bromophenol derivatives from marine sources have been identified as potent antioxidants, demonstrating significant radical scavenging activities. Such findings suggest these compounds could be valuable in developing new antioxidant agents for food preservation or pharmaceuticals (Li et al., 2011; Li et al., 2008).
Environmental Studies and Pollutant Analysis
- The determination of hydroxylated benzophenone UV absorbers in environmental water samples via solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) highlights the environmental impact of benzophenone derivatives. This research is crucial for understanding the persistence and fate of such compounds in aquatic environments (Negreira et al., 2009).
Material Science and Polymer Chemistry
- Coordination polymers based on thiophenolates, which are structurally related to benzophenones, have been developed for their reversible thermochromic properties. These materials are promising for applications in sensing, displays, and smart coatings (Troyano et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-bromobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAWYUDNVDPZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641566 | |
| Record name | 2-(4-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100954-50-5 | |
| Record name | 2-(4-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)


![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)






![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)